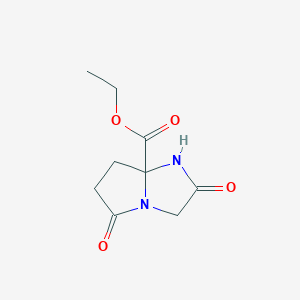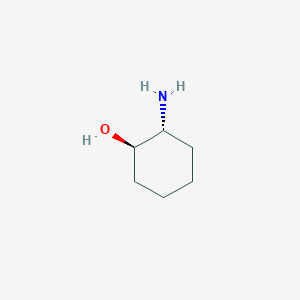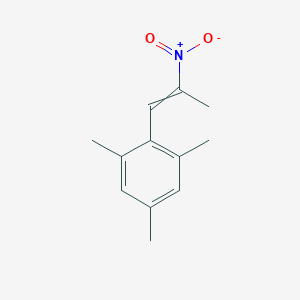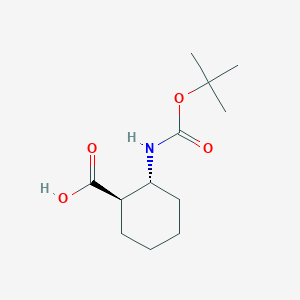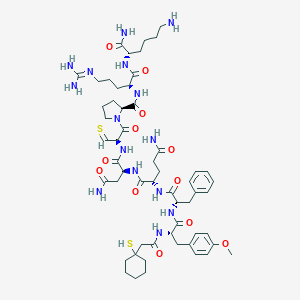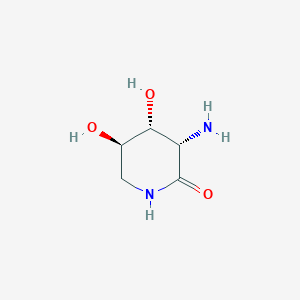
(3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one, also known as DHP, is a molecule that has gained significant attention in the scientific community due to its unique properties and potential applications. DHP is a cyclic amino acid that has two hydroxyl groups and an amine group, making it a versatile molecule that can be used in a variety of research fields. In
Mécanisme D'action
The mechanism of action of (3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one is not fully understood, but it is believed to be due to its ability to form hydrogen bonds with other molecules. (3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one has been shown to interact with a variety of proteins, including enzymes and receptors, and may modulate their activity.
Effets Biochimiques Et Physiologiques
(3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of receptor activity, and the induction of apoptosis in cancer cells. (3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one has also been shown to have antioxidant properties and may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
(3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one has several advantages for use in lab experiments, including its low toxicity, ease of synthesis, and versatility. However, (3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one also has some limitations, including its limited solubility in water and its potential instability under certain conditions.
Orientations Futures
There are several future directions for research on (3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one, including the development of new synthetic methods, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its potential as a biomaterial for tissue engineering applications. Additionally, further studies are needed to fully understand the mechanism of action of (3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one and its interactions with other molecules.
Méthodes De Synthèse
(3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one can be synthesized through a variety of methods, including the Strecker synthesis, the Mannich reaction, and the reductive amination of dihydroxyacetone. The Strecker synthesis involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an amino acid. The Mannich reaction involves the reaction of an aldehyde, an amine, and a ketone to form an amino acid. The reductive amination of dihydroxyacetone involves the reaction of dihydroxyacetone with an amine and a reducing agent to form an amino acid.
Applications De Recherche Scientifique
(3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one has been used in a variety of scientific research applications, including as a chiral building block for the synthesis of pharmaceuticals, as a ligand for metal ion coordination, and as a substrate for enzyme-catalyzed reactions. (3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one has also been used in the development of new materials, such as polymers and hydrogels.
Propriétés
Numéro CAS |
134959-04-9 |
|---|---|
Nom du produit |
(3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one |
Formule moléculaire |
C5H10N2O3 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
(3S,4R,5R)-3-amino-4,5-dihydroxypiperidin-2-one |
InChI |
InChI=1S/C5H10N2O3/c6-3-4(9)2(8)1-7-5(3)10/h2-4,8-9H,1,6H2,(H,7,10)/t2-,3+,4+/m1/s1 |
Clé InChI |
HCHNBOFMNHKJPL-UZBSEBFBSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@@H](C(=O)N1)N)O)O |
SMILES |
C1C(C(C(C(=O)N1)N)O)O |
SMILES canonique |
C1C(C(C(C(=O)N1)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



